![molecular formula C13H17ClN2OS B7594473 2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CMTM and has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of CMTM is not fully understood. However, studies have suggested that CMTM interacts with various proteins and enzymes, leading to changes in cellular signaling pathways. Moreover, CMTM has been found to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it may have a role in regulating cell growth and proliferation.
Biochemical and Physiological Effects
CMTM has been found to have various biochemical and physiological effects. In cancer cells, CMTM has been found to induce apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation. Moreover, CMTM has been found to enhance the efficacy of chemotherapeutic drugs, making it a potential candidate for combination therapy.
In biochemistry, CMTM has been found to interact with various proteins involved in signal transduction pathways, leading to changes in cellular signaling. Moreover, CMTM has been found to play a role in protein-protein interactions, making it a potential candidate for the development of novel therapeutics.
实验室实验的优点和局限性
CMTM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, CMTM has been extensively studied, and its properties and applications are well understood. However, CMTM also has some limitations. It is a relatively complex compound, and its synthesis requires expertise in organic chemistry. Moreover, the mechanism of action of CMTM is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on CMTM. In medicinal chemistry, CMTM can be further investigated for its potential applications in the treatment of cancer and other diseases. Moreover, CMTM can be studied for its potential use as a drug target. In pharmacology, CMTM can be investigated for its role in the regulation of cellular signaling pathways. Moreover, CMTM can be studied for its potential use in the treatment of neurological disorders. In biochemistry, CMTM can be further investigated for its role in protein-protein interactions and the development of novel therapeutics.
Conclusion
In conclusion, 2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide is a chemical compound that has gained significant attention in scientific research. The synthesis method of CMTM involves the reaction between 4-chlorophenyl isothiocyanate and N-methylmorpholine. CMTM has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Moreover, CMTM has been found to have various biochemical and physiological effects. CMTM has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on CMTM, and it is an exciting compound that has the potential to make significant contributions to scientific research.
合成方法
The synthesis of CMTM involves the reaction between 4-chlorophenyl isothiocyanate and N-methylmorpholine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization to obtain pure CMTM. The synthesis method of CMTM has been optimized to ensure high yield and purity of the compound.
科学研究应用
CMTM has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CMTM has been investigated for its anticancer properties. Studies have shown that CMTM can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, CMTM has been found to enhance the efficacy of chemotherapeutic drugs, making it a potential candidate for combination therapy.
In pharmacology, CMTM has been studied for its potential use as a drug target. CMTM has been found to interact with various proteins and enzymes, making it a promising target for drug discovery. Moreover, CMTM has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In biochemistry, CMTM has been studied for its role in protein-protein interactions. CMTM has been found to interact with various proteins involved in signal transduction pathways, making it a potential candidate for the development of novel therapeutics.
属性
IUPAC Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-15-13(17)8-16-6-7-18-9-12(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFXPVBOAHZMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCSCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

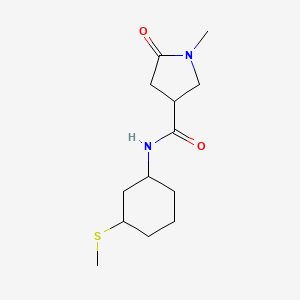
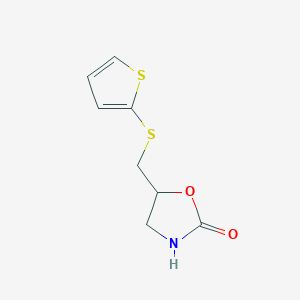
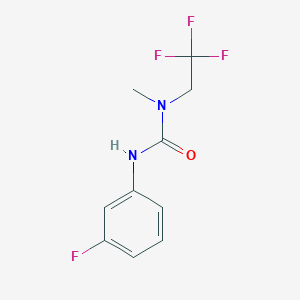
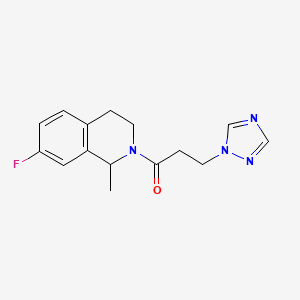



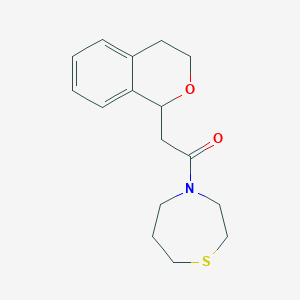


![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)